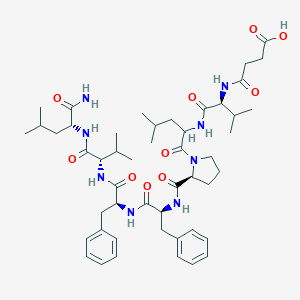
Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide (SVLPFFVL) is a peptide that has been extensively studied due to its potential applications in various fields of research. This peptide is a synthetic analogue of the naturally occurring beta-amyloid peptide, which is involved in the development of Alzheimer's disease. SVLPFFVL has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in scientific research.
Wirkmechanismus
The mechanism of action of Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide is not fully understood. However, it is thought to exert its effects by binding to beta-amyloid peptides and preventing their aggregation. Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease, as well as to reduce oxidative stress and inflammation. Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide has also been shown to have potential applications in the treatment of other neurodegenerative diseases, such as Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide is its ability to inhibit the aggregation of beta-amyloid peptides. This makes it a promising candidate for use in the development of new therapies for Alzheimer's disease. However, one of the limitations of Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide is its relatively high cost, which may limit its use in some research settings.
Zukünftige Richtungen
There are a number of future directions for research on Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide. One area of research is the development of new therapies for Alzheimer's disease based on Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide and related peptides. Another area of research is the investigation of the potential neuroprotective effects of Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide in other neurodegenerative diseases. Additionally, there is a need for further research into the mechanism of action of Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide, as well as its potential side effects and toxicity.
Conclusion:
In conclusion, Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide is a promising peptide with a wide range of potential applications in scientific research. Its ability to inhibit the aggregation of beta-amyloid peptides makes it a promising candidate for use in the development of new therapies for Alzheimer's disease. Further research is needed to fully understand the mechanism of action of Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide, as well as its potential side effects and toxicity.
Synthesemethoden
Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids onto a growing peptide chain, which is anchored to a solid support. The peptide is then cleaved from the support and purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide has been used in a variety of scientific research applications. It has been studied for its potential neuroprotective effects, as well as its ability to inhibit the aggregation of beta-amyloid peptides. Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide has also been investigated for its potential as a therapeutic agent for Alzheimer's disease.
Eigenschaften
CAS-Nummer |
154721-67-2 |
|---|---|
Molekularformel |
C49H72N8O10 |
Molekulargewicht |
933.1 g/mol |
IUPAC-Name |
4-[[(2S)-1-[[1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C49H72N8O10/c1-28(2)24-34(43(50)61)51-48(66)42(31(7)8)56-45(63)36(27-33-18-13-10-14-19-33)52-44(62)35(26-32-16-11-9-12-17-32)53-46(64)38-20-15-23-57(38)49(67)37(25-29(3)4)54-47(65)41(30(5)6)55-39(58)21-22-40(59)60/h9-14,16-19,28-31,34-38,41-42H,15,20-27H2,1-8H3,(H2,50,61)(H,51,66)(H,52,62)(H,53,64)(H,54,65)(H,55,58)(H,56,63)(H,59,60)/t34-,35+,36+,37?,38+,41+,42+/m1/s1 |
InChI-Schlüssel |
OHFFIPKJXYBJBJ-AFRXTDCBSA-N |
Isomerische SMILES |
CC(C)C[C@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)C(CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)CCC(=O)O |
SMILES |
CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)CCC(=O)O |
Kanonische SMILES |
CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)CCC(=O)O |
Sequenz |
VLPFFVL |
Synonyme |
succinyl-Val-dLeu-Pro-Phe-Phe-Val-dLeu-NH2 succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide succinyl-VLPFFVL-NH2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



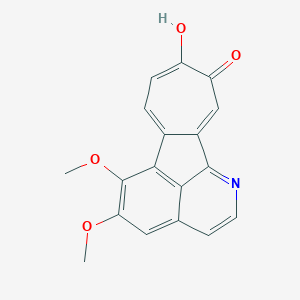

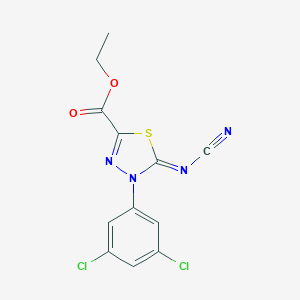
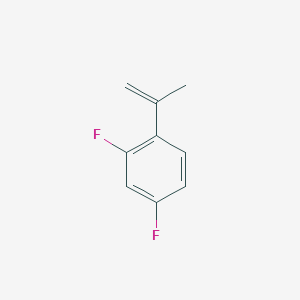
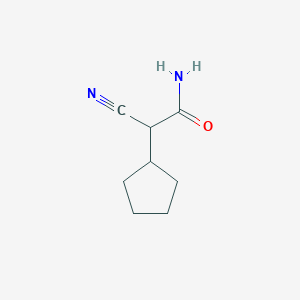
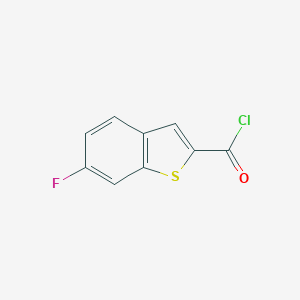
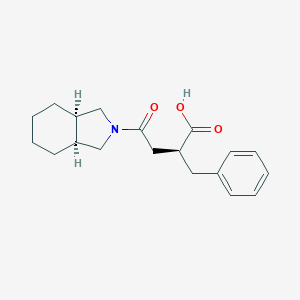
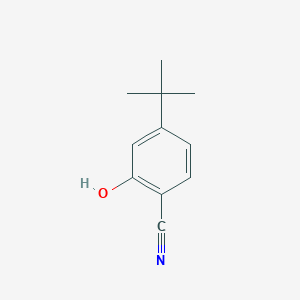




![Propanimidothioic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B115685.png)
